Nlrp3-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

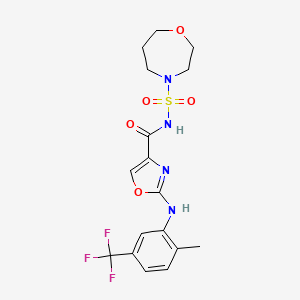

C17H19F3N4O5S |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-[2-methyl-5-(trifluoromethyl)anilino]-N-(1,4-oxazepan-4-ylsulfonyl)-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C17H19F3N4O5S/c1-11-3-4-12(17(18,19)20)9-13(11)21-16-22-14(10-29-16)15(25)23-30(26,27)24-5-2-7-28-8-6-24/h3-4,9-10H,2,5-8H2,1H3,(H,21,22)(H,23,25) |

InChI Key |

AXBUEIBPZRUIGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)NC2=NC(=CO2)C(=O)NS(=O)(=O)N3CCCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Nlrp3-IN-25 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action, quantitative efficacy, and experimental protocols for the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-25. This molecule, also identified as compound 32 in its discovery publication, represents a potent and orally bioavailable agent from a new chemical class featuring an oxazole scaffold with an acylsulfamide group.[1][2]

Core Mechanism of Action

This compound is a selective inhibitor of the NOD-like receptor, leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide array of pathogenic and sterile danger signals, orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second activation signal, triggered by stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the multi-protein inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

While the precise binding site of this compound on the NLRP3 protein is not explicitly detailed in the discovery literature, its potent and selective inhibitory activity on IL-1β secretion suggests that it directly or indirectly interferes with the activation and assembly of the inflammasome complex. Structure-activity relationship studies of the oxazole acylsulfamide series indicate that the acylsulfamide moiety plays a crucial role in the inhibitory activity, likely through specific hydrogen bonding interactions with the target protein.[1] this compound effectively blocks the downstream consequences of NLRP3 activation, namely the release of IL-1β.

Below is a diagram illustrating the canonical NLRP3 inflammasome pathway and the proposed point of inhibition by this compound.

Quantitative Data

This compound demonstrates potent inhibition of NLRP3-mediated IL-1β secretion in cellular and whole blood assays. The following table summarizes the key quantitative metrics for this compound (compound 32) and a reference compound from the same study.

| Compound | Assay Type | Cell Type | Stimulus | Readout | IC50 (nM) | Reference |

| This compound (32) | Cellular | THP-1 | LPS + Nigericin | IL-1β Secretion | 21 | [2] |

| This compound (32) | Whole Blood | Human | LPS + Nigericin | IL-1β Secretion | 130 | [1] |

| Compound 18 | Cellular | THP-1 | LPS + Nigericin | IL-1β Secretion | 37 | [1] |

| Compound 18 | Whole Blood | Human | LPS + Nigericin | IL-1β Secretion | >10000 | [1] |

Data synthesized from Ohba Y et al., ACS Medicinal Chemistry Letters, 2023 and MedchemExpress product page.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Protocol 1: In Vitro IL-1β Secretion Assay in THP-1 Cells

This protocol describes the method used to determine the in vitro potency of NLRP3 inhibitors by measuring the inhibition of IL-1β secretion from stimulated human monocytic THP-1 cells.

1. Cell Culture and Differentiation:

-

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

After PMA stimulation, wash the cells with fresh medium and allow them to rest for 24 hours before the assay.

2. Inflammasome Priming and Inhibitor Treatment:

-

Seed the differentiated THP-1 cells in a 96-well plate at an appropriate density.

-

Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for 3 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

-

Prepare serial dilutions of this compound in DMSO and add to the primed cells. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

-

Incubate the cells with the inhibitor for 30 minutes.

3. Inflammasome Activation:

-

Induce NLRP3 inflammasome assembly and activation (Signal 2) by adding 5 µM of nigericin to each well.

-

Incubate the plate for an additional 1 hour at 37°C.

4. Measurement of IL-1β:

-

Centrifuge the 96-well plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Murine Model of Adriamycin-Induced Glomerulonephritis

This protocol outlines the in vivo evaluation of this compound in a mouse model of kidney injury, where NLRP3 inflammasome activation is implicated in the pathology.

1. Animal Model Induction:

-

Use male BALB/c mice (8-10 weeks old).

-

Induce glomerulonephritis by a single intravenous injection of adriamycin (doxorubicin) at a dose of 10 mg/kg.

2. Compound Administration:

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Begin oral dosing of this compound (e.g., at doses ranging from 10-100 mg/kg) one day after adriamycin injection.

-

Administer the compound once or twice daily for the duration of the study (e.g., 14-28 days). A vehicle control group should be included.

3. Endpoint Analysis:

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, collect urine to measure markers of kidney injury, such as the urinary albumin-to-creatinine ratio (UACR).

-

Euthanize the mice and collect blood via cardiac puncture for serum analysis of markers like blood urea nitrogen (BUN) and creatinine.

-

Harvest the kidneys for histopathological analysis. Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and tubular injury.

-

Snap-freeze the other kidney for molecular analyses, such as qPCR for inflammatory and fibrotic gene expression (e.g., Il1b, Tgf-b1, Col1a1).

4. Data Analysis:

-

Compare the measured parameters (UACR, BUN, histological scores, gene expression) between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

The following diagram illustrates a typical experimental workflow for the characterization of a novel NLRP3 inhibitor like this compound.

References

Nlrp3-IN-25: A Potent and Orally Bioavailable Inhibitor of the NLRP3 Inflammasome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nlrp3-IN-25 is a novel, orally available small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1] Developed as part of a medicinal chemistry campaign focusing on an oxazole scaffold with an acylsulfamide group, this compound has demonstrated potent anti-inflammatory activity by specifically targeting the NLRP3 inflammasome pathway.[2] This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and the experimental methodologies used for its characterization. The information presented is intended to support further research and development of NLRP3-targeted therapeutics.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[3][4] It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are molecular signatures of infection, tissue injury, and metabolic dysregulation.[3][4] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of a broad spectrum of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders such as Alzheimer's disease.[5][6]

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components (e.g., lipopolysaccharide [LPS]) or endogenous cytokines (e.g., tumor necrosis factor-alpha [TNF-α]).[3] This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

-

Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), pore-forming toxins, and mitochondrial dysfunction, can trigger the second step.[3] This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4]

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[7] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7]

Given its central role in inflammation, the NLRP3 inflammasome has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory drugs.

This compound: A Novel NLRP3 Inhibitor

This compound, also referred to as compound 32 in its discovery publication, is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome.[1][2] It was identified through a medicinal chemistry effort that involved the exploration of an oxazole-based scaffold and the incorporation of an acylsulfamide group through bioisosteric replacement.[2]

Chemical Structure

The chemical structure of this compound is characterized by a central oxazole ring. The detailed structure can be found in the primary publication by Ohba et al. (2023) in ACS Medicinal Chemistry Letters.[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome.[1] This inhibition prevents the downstream activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. The precise binding site and molecular interactions of this compound with the NLRP3 protein are subjects of ongoing investigation.

Quantitative Data

The inhibitory potency of this compound has been evaluated in various in vitro and in vivo models. A summary of the key quantitative data is presented below, alongside data for other well-characterized NLRP3 inhibitors for comparison.

| Compound | Assay | Cell Type/Model | IC50 / Activity | Reference |

| This compound | IL-1β Secretion | THP-1 cells | 21 nM | [1] |

| This compound | Human Whole Blood Assay | Human Whole Blood | Potent activity | [2] |

| This compound | LPS Challenge Model | Mice | Orally bioactive | [2] |

| MCC950 | NLRP3 Activation | In vitro | Nanomolar concentrations | [8] |

| OLT1177 | NLRP3 Inflammasome Assembly | - | Suppresses NLRP3 ATPase activity | [8] |

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Signaling Pathways

The activation of the NLRP3 inflammasome can occur through canonical, non-canonical, and alternative pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Development of Nlrp3-IN-25

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of chronic diseases. Its aberrant activation is implicated in pathologies ranging from autoimmune disorders to neurodegenerative and cardiovascular conditions. Consequently, the development of small molecule inhibitors targeting NLRP3 is an area of intense therapeutic interest. This technical guide provides a comprehensive overview of the discovery and preclinical development of Nlrp3-IN-25, a potent and orally bioavailable NLRP3 inhibitor. We delve into the medicinal chemistry efforts that led to its identification, its mechanism of action, and the experimental methodologies used to characterize its activity and efficacy. This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of inflammation and NLRP3-targeted therapies.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1] Upon activation by a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This recruitment leads to the activation of pro-caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] The activation of the NLRP3 inflammasome is a tightly regulated two-step process, requiring a priming signal (Signal 1) and an activation signal (Signal 2).

Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.

Discovery of this compound

This compound (also referred to as compound 32) was identified through a medicinal chemistry campaign focused on discovering novel, potent, and orally bioavailable NLRP3 inflammasome inhibitors.[1] The discovery process involved a scaffold hopping and bioisosteric replacement strategy, starting from an initial hit compound.

Lead Optimization and Structure-Activity Relationship (SAR)

The development of this compound began with the identification of a five-membered oxazole-based scaffold. Through a ring-closing approach and subsequent bioisosteric replacement of a labile ester group, a novel chemical class of NLRP3 inhibitors bearing an acylsulfamide group was discovered.[1] Further optimization of the aniline and sulfamide moieties was guided by structure-activity relationship (SAR) studies, with the goal of improving potency in a human whole blood assay. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a lead candidate with potent inhibitory activity.[1]

Mechanism of Action

While the precise binding site of this compound on the NLRP3 protein has not been explicitly detailed in the primary literature, its potent inhibitory effect on IL-1β secretion suggests a direct or indirect modulation of the NLRP3 inflammasome complex assembly or activation. The acylsulfamide group is a key feature of this chemical series, and it is hypothesized that the hydrogen bond acceptor of the sulfonyl substituent contributes significantly to the NLRP3 inhibitory activity.[1] Further biophysical and structural studies are required to elucidate the exact molecular mechanism of action.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line / Model | Reference |

| IC50 (IL-1β secretion) | 21 nM | THP-1 cells | [2] |

| Oral Bioavailability | Orally available | Mice | [1] |

Further quantitative data on pharmacokinetics and in vivo efficacy are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

NLRP3 Inflammasome Activation and IL-1β Secretion Assay in THP-1 Cells

This protocol describes the in vitro assessment of this compound's inhibitory effect on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin sodium salt

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.

-

Priming (Signal 1): After differentiation, replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Activation (Signal 2): Induce NLRP3 inflammasome activation by adding 10 µM nigericin to each well and incubate for 1 hour.

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for IL-1β measurement.

-

IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

References

Nlrp3-IN-25: A Technical Guide to a Novel Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to a wide array of endogenous danger signals and pathogen-associated molecular patterns. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including autoinflammatory syndromes, cardiometabolic diseases, and neurodegenerative conditions. Consequently, the development of selective NLRP3 inhibitors represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Nlrp3-IN-25, a novel, orally bioavailable, and selective inhibitor of the NLRP3 inflammasome.

This compound, also referred to as compound 32 in its discovery publication, is a potent small molecule that directly targets the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[1] This document details its mechanism of action, quantitative in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization.

Core Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| In Vitro Potency of this compound[1] | |

| Assay | IC50 (nM) |

| IL-1β Secretion in THP-1 cells | 21 |

| Pyroptosis in THP-1 cells | 24 |

| IL-1β Secretion in Human Whole Blood | 180 |

| Selectivity Profile of this compound[1] | |

| Inflammasome | Activity |

| NLRC4 | High selectivity against NLRC4 |

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. X-ray crystallography studies have revealed that this compound binds to the NACHT domain of human NLRP3 (PDB ID: 8WSM).[2] This binding is thought to stabilize the inactive conformation of NLRP3, thereby preventing the conformational changes required for its oligomerization and subsequent assembly of the inflammasome complex. This direct binding mechanism ensures high selectivity for the NLRP3 inflammasome.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental evaluation of this compound, the following diagrams are provided.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. IL-1β Secretion Assay in THP-1 Cells

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Priming: Cells are seeded in 96-well plates and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) and added to the cells at various concentrations for a pre-incubation period.

-

NLRP3 Activation: Inflammasome activation is triggered by the addition of nigericin or ATP.

-

Measurement: After incubation, the cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Pyroptosis Assay in THP-1 Cells

-

Procedure: The experimental setup is similar to the IL-1β secretion assay.

-

Measurement: Cell death due to pyroptosis is assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant using a commercially available LDH cytotoxicity assay kit.

-

Data Analysis: The IC50 value for the inhibition of pyroptosis is determined from the dose-response curve.

3. Human Whole Blood Assay

-

Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

-

Inhibitor Treatment: this compound is added to the whole blood samples at various concentrations.

-

Priming and Activation: The blood is stimulated with LPS to prime the cells, followed by an NLRP3 activator such as ATP.

-

Measurement: After incubation, plasma is separated by centrifugation, and the levels of IL-1β are measured by ELISA.

-

Data Analysis: The IC50 is calculated based on the inhibition of IL-1β production.

In Vivo Models

1. LPS-Induced Endotoxemia in Mice

-

Animals: Male C57BL/6 mice are used for this model.

-

Inhibitor Administration: this compound is administered orally (p.o.) at a specified dose.

-

LPS Challenge: After a defined period following compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS.

-

Sample Collection: Blood samples are collected at a specific time point after the LPS challenge.

-

Endpoint Measurement: Serum is isolated, and the concentration of IL-1β is measured by ELISA to assess the in vivo efficacy of this compound in suppressing systemic inflammation.

2. Adriamycin-Induced Glomerulonephritis in Mice

-

Disease Induction: Glomerulonephritis is induced in mice by a single intravenous (i.v.) injection of adriamycin (doxorubicin).

-

Treatment: this compound is administered orally to the mice, starting at a specified time point after disease induction and continued for a defined duration.

-

Assessment of Kidney Injury: The therapeutic effect of this compound is evaluated by measuring markers of kidney function and damage, such as blood urea nitrogen (BUN) and urinary albumin-to-creatinine ratio (ACR). Histopathological analysis of kidney tissue may also be performed to assess the extent of glomerular injury.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its oral bioavailability and favorable pharmacological profile make it a promising candidate for the development of novel therapeutics for a range of NLRP3-driven diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other selective NLRP3 inhibitors.

References

A Technical Guide to the Anti-inflammatory Properties of NLRP3 Inflammasome Inhibitors: A Case Study with MCC950

Introduction

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. It functions as a cytosolic sensor that detects a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), triggering an inflammatory response. While essential for host defense, aberrant NLRP3 activation is implicated in the pathogenesis of a broad spectrum of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, multiple sclerosis, and neurodegenerative disorders. This has made the NLRP3 inflammasome a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of the anti-inflammatory properties of NLRP3 inhibitors, using the potent and specific small-molecule inhibitor MCC950 as a representative example, as "Nlrp3-IN-25" is not a publicly documented compound. MCC950 has been extensively studied and serves as a benchmark for understanding the therapeutic potential of targeting the NLRP3 pathway.

Mechanism of Action of MCC950

MCC950 exerts its anti-inflammatory effects by directly targeting the NLRP3 protein. It specifically binds to the Walker B motif within the NACHT domain of NLRP3.[1] This interaction locks NLRP3 in an inactive conformation, preventing its ATP hydrolysis activity, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2] By inhibiting NLRP3's conformational change, MCC950 effectively blocks the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby preventing the autocatalytic activation of caspase-1.[3][4] This leads to a halt in the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inhibits pyroptosis, a pro-inflammatory form of cell death.[2][5] Importantly, MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[3][6]

Quantitative Data on the Anti-inflammatory Properties of MCC950

The potency and efficacy of MCC950 have been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of MCC950

| Cell Type | Assay | IC50 (nM) | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 7.5 | [6][7] |

| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | 8.1 | [7][8] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Release | ~8 | [3] |

| THP-1 Cells (Human Monocytic Cell Line) | IL-1β Release | Low nM range | [9] |

Table 2: In Vivo Efficacy of MCC950 in Animal Models of Inflammatory Diseases

| Disease Model | Animal Model | MCC950 Dose and Route | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p. | Attenuated disease severity | [3] |

| Muckle-Wells Syndrome (MWS) | Mouse | 10 mg/kg, s.c. | Reduced systemic inflammation and IL-1β levels | [3] |

| Spinal Cord Injury | Mouse | 10 mg/kg and 50 mg/kg, i.p. | Improved neurological outcomes, reduced spinal edema | [10] |

| Cardiac Arrest and Resuscitation | Mouse | 3 mg/kg, i.p. | Improved neurological function and survival rate | |

| Diabetic Encephalopathy | db/db Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment, inhibited hippocampal NLRP3 activation | [11] |

| Isoflurane-Induced Cognitive Impairment | Aged Mouse | 10 mg/kg, i.p. | Ameliorated cognitive impairment, inhibited pyroptosis | [12] |

| Acute Pancreatitis | Mouse | 20 mg/kg, i.p. | Reduced inflammatory response and delayed pancreatitis progression | [5] |

| Neointimal Hyperplasia | Mouse | Local application | Reduced neointimal occlusion by 33% at day 28 | [13] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a standard method for assessing the inhibitory activity of a compound like MCC950 on the NLRP3 inflammasome in macrophages.

1. Cell Culture and Priming:

-

Cell Types: Mouse bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or THP-1 cells are commonly used.[14][15][16]

-

Culture: Culture cells in appropriate media (e.g., DMEM for BMDMs, RPMI for PBMCs and THP-1 cells) supplemented with 10% fetal bovine serum and antibiotics. For THP-1 cells, differentiation into a macrophage-like state is induced with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.

-

Priming (Signal 1): Plate the cells at a suitable density (e.g., 1 x 10^6 cells/mL in a 24-well plate). Prime the cells with lipopolysaccharide (LPS) (e.g., 0.25-1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[15][17]

2. Inhibitor Treatment:

-

Following priming, remove the LPS-containing media and replace it with fresh media.

-

Add the test compound (e.g., MCC950) at various concentrations to the cells and incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.

3. NLRP3 Inflammasome Activation (Signal 2):

-

Add an NLRP3 activator such as ATP (2-5 mM) or Nigericin (5-10 µM) to the cells.[17]

-

Incubate for the specified time (e.g., 45-60 minutes for ATP/Nigericin).

4. Measurement of Inflammasome Activation:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatants. Quantify the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits.[17][18]

-

Western Blot Analysis:

-

Lyse the cells to obtain cell lysates.

-

Analyze the supernatants and cell lysates by Western blot.

-

Probe for cleaved caspase-1 (p20 subunit) in the supernatant as a direct marker of inflammasome activation.[18]

-

Probe for pro-IL-1β and NLRP3 in the cell lysates to ensure that the inhibitor does not affect their expression.

-

-

ASC Oligomerization Assay:

-

Cell Viability/Pyroptosis Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[16]

Visualizations

NLRP3 Inflammasome Signaling Pathway and Inhibition by MCC950

Caption: Canonical NLRP3 inflammasome activation pathway and MCC950 inhibition.

Experimental Workflow for Evaluating an NLRP3 Inhibitor

Caption: Workflow for evaluating NLRP3 inflammasome inhibitors.

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NLRP3 inflammasome inhibitor MCC950 can reduce the damage of pancreatic and intestinal barrier function in mice with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]

- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]

- 13. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 17. Assay of Inflammasome Activation [bio-protocol.org]

- 18. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

Nlrp3-IN-25 for Studying Pyroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nlrp3-IN-25, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome, and its application in the study of pyroptosis. This document details the mechanism of action of this compound, presents its inhibitory activity, and offers detailed experimental protocols for its use in cellular assays.

Introduction to NLRP3 Inflammasome and Pyroptosis

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1. Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][2] Simultaneously, activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[5]

This compound: A Potent NLRP3 Inhibitor

This compound (referred to as compound 32 in associated literature) is a selective, orally available inhibitor of the NLRP3 inflammasome.[6] It has demonstrated potent anti-inflammatory activity by specifically targeting the NLRP3 pathway.

Quantitative Data

The inhibitory potency of this compound has been characterized in cellular assays. The following table summarizes the key quantitative data for this compound.

| Assay | Cell Line | Activator | IC50 | Reference |

| IL-1β Secretion | THP-1 | 21 nM | [6] |

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular pathways is crucial for designing and interpreting experiments involving this compound.

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing the inhibitory effect of this compound on pyroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting NLRP3 inflammasome activation and pyroptosis.

NLRP3 Inflammasome Activation in THP-1 Cells

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in the human monocytic THP-1 cell line.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

ATP or Nigericin

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1.2 x 10^5 cells/well in a 96-well plate in complete culture medium containing 100 nM PMA.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for differentiation and adherence.

-

-

Priming (Signal 1):

-

After differentiation, carefully remove the PMA-containing medium.

-

Wash the cells once with sterile PBS.

-

Add fresh serum-free RPMI-1640 medium containing LPS (typically 1 µg/mL) to each well.

-

Incubate for 3-4 hours at 37°C and 5% CO2.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in serum-free RPMI-1640. Also prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

After the LPS priming step, remove the medium and add the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 30-60 minutes at 37°C and 5% CO2.

-

-

Activation (Signal 2):

-

Add the NLRP3 activator, either ATP (typically 5 mM) or Nigericin (typically 10 µM), to the wells.

-

Incubate for an additional 45-60 minutes at 37°C and 5% CO2.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.

-

Lyse the remaining cells in the wells with appropriate lysis buffer for Western blot analysis.

-

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of mature IL-1β released into the cell culture supernatant, a direct measure of inflammasome activation.

Materials:

-

Human IL-1β ELISA Kit (e.g., from RayBiotech or Thermo Fisher Scientific)

-

Cell culture supernatants from the inflammasome activation assay

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, add standards and collected cell culture supernatants to the antibody-pre-coated microplate.[7]

-

Incubate to allow IL-1β to bind to the immobilized antibody.

-

Wash the plate and add a biotin-conjugated anti-human IL-1β antibody.[7]

-

Incubate, then wash and add Streptavidin-HRP.[7]

-

Incubate, then wash and add TMB substrate solution. A color change will occur.[7]

-

Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.[7]

-

Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

ASC Speck Immunofluorescence Assay

This microscopic technique visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.

Materials:

-

Differentiated THP-1 cells on glass coverslips or in imaging-compatible plates

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-ASC antibody

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Confocal microscope

Procedure:

-

Perform the NLRP3 inflammasome activation protocol (Section 4.1) on cells grown on coverslips.

-

After the activation step, wash the cells with PBS.

-

Fix the cells with fixation buffer for 15-30 minutes at room temperature.[8]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[9]

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[9]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[9]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.[9]

-

Wash the cells with PBS and mount the coverslips onto microscope slides.

-

Visualize the ASC specks using a confocal microscope. ASC specks will appear as a single, large, perinuclear aggregate in activated cells.[8][10]

GSDMD Cleavage Western Blot

This assay detects the cleavage of GSDMD into its N-terminal pore-forming domain, a key event in pyroptosis.

Materials:

-

Cell lysates from the inflammasome activation assay

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSDMD (recognizing both full-length and the N-terminal fragment), anti-Caspase-1 (p20), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-GSDMD, anti-Caspase-1 p20, and loading control) overnight at 4°C. The anti-GSDMD antibody should be able to detect both the full-length protein (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).[4]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the full-length GSDMD band and the appearance of the GSDMD-N fragment band will indicate pyroptosis.[3]

Conclusion

This compound is a valuable tool for researchers studying the role of the NLRP3 inflammasome and pyroptosis in health and disease. Its high potency and oral bioavailability make it a significant compound for both in vitro and in vivo studies. The protocols outlined in this guide provide a robust framework for investigating the inhibitory effects of this compound and elucidating the mechanisms of pyroptosis. As with any experimental system, appropriate controls, including vehicle controls and positive controls (e.g., known NLRP3 inhibitors like MCC950), are essential for accurate data interpretation.

References

- 1. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 4. Gasdermin D Antibody | Cell Signaling Technology [cellsignal.com]

- 5. NLRP3 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. raybiotech.com [raybiotech.com]

- 8. adipogen.com [adipogen.com]

- 9. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

Nlrp3-IN-25 (CAS 2660230-90-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nlrp3-IN-25, identified as compound 32 in its primary literature, is a potent and orally bioavailable inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] With a CAS number of 2660230-90-8, this small molecule, featuring an oxazole scaffold with an acylsulfamide group, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to NLRP3 Inflammasome

The NLRP3 inflammasome is a critical component of the innate immune system, functioning as a multiprotein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory diseases, making it a prime therapeutic target.

This compound: Mechanism of Action and Properties

This compound is a selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of NLRP3, thereby preventing the downstream cascade of caspase-1 activation and the subsequent release of IL-1β and IL-18. The acylsulfamide moiety of the molecule is considered crucial for its inhibitory activity.[1]

Chemical Properties

| Property | Value |

| CAS Number | 2660230-90-8 |

| Molecular Formula | C₂₃H₂₄F₃N₅O₅S |

| Molecular Weight | 555.53 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

In Vitro and In Vivo Efficacy

The biological activity of this compound has been characterized in various assays and animal models, demonstrating its potential as a therapeutic agent.

Table 1: In Vitro Activity of this compound[1]

| Assay | Cell Line | Stimulus | Readout | IC₅₀ (nM) |

| NLRP3 Inhibition | THP-1 cells | LPS + Nigericin | IL-1β secretion | 21 |

| Human Whole Blood Assay | Human Whole Blood | LPS + Nigericin | IL-1β secretion | 180 |

| Pyroptosis Inhibition | THP-1 cells | LPS + Nigericin | Cell Death | 26 |

| NLRC4 Selectivity | THP-1 cells | S. typhimurium | IL-1β secretion | >10000 |

Table 2: Pharmacokinetic Properties of this compound in Mice[1]

| Parameter | Route | Dose (mg/kg) | Value |

| Cmax | PO | 10 | 1.2 µM |

| Tmax | PO | 10 | 0.5 h |

| AUC | PO | 10 | 2.5 µM·h |

| Bioavailability (F%) | PO | 10 | 45% |

Table 3: In Vivo Efficacy of this compound[1]

| Animal Model | Dosing Regimen | Readout | Result |

| LPS Challenge in Mice | 10, 30, 100 mg/kg PO | Plasma IL-1β levels | Dose-dependent reduction in IL-1β |

| Adriamycin-Induced Glomerulonephritis in Mice | 30, 100 mg/kg PO, daily for 14 days | Urine Albumin-to-Creatinine Ratio (UACR) | Significant and dose-dependent reduction in UACR |

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol details the methodology used to determine the IC₅₀ of this compound against NLRP3 inflammasome activation in a human monocytic cell line.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Nigericin sodium salt

-

This compound (dissolved in DMSO)

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

Prime the cells with 100 ng/mL of LPS in fresh media for 3 hours to induce the expression of pro-IL-1β and NLRP3.

-

Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.

-

Induce NLRP3 inflammasome activation by adding 5 µM nigericin and incubate for 1 hour.

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo LPS Challenge Model in Mice

This protocol describes the in vivo model to assess the efficacy of this compound in a systemic inflammation model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., heparinized tubes)

-

Mouse IL-1β ELISA kit

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound (at desired doses) or vehicle orally to the mice.

-

One hour after compound administration, inject mice intraperitoneally with LPS at a dose of 0.25 mg/kg.

-

Two hours after the LPS challenge, collect blood samples via cardiac puncture or another appropriate method into heparinized tubes.

-

Separate plasma by centrifugation.

-

Measure the concentration of IL-1β in the plasma using a mouse IL-1β ELISA kit following the manufacturer's protocol.

-

Analyze the data to determine the dose-dependent effect of this compound on LPS-induced IL-1β production.

Visualizations

NLRP3 Inflammasome Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Nlrp3-IN-25

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro assessment of Nlrp3-IN-25, a potent and selective inhibitor of the NLRP3 inflammasome. The following protocols detail the necessary steps to quantify the inhibitory effects of this compound on key downstream events of NLRP3 activation, including caspase-1 activation, IL-1β secretion, and ASC speck formation.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[1][3][4] This recruitment leads to the polymerization of ASC into a large signaling scaffold known as the ASC speck.[3][5][6][7] The ASC speck then recruits and activates pro-caspase-1, leading to the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4][8][9] Activated caspase-1 also cleaves gasdermin D, inducing a form of inflammatory cell death called pyroptosis.[4][10] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

Principle of this compound Activity

This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. By inhibiting NLRP3, this compound is expected to block the downstream consequences of its activation, including caspase-1 activity, IL-1β production, and pyroptosis. The following in vitro assays are designed to quantify the dose-dependent inhibitory effect of this compound on these key signaling events.

Experimental Workflow

The general workflow for assessing the in vitro efficacy of this compound involves priming immune cells, such as macrophages, to induce the expression of NLRP3 and pro-IL-1β, followed by stimulation with a specific NLRP3 activator in the presence of varying concentrations of the inhibitor. The readouts for inhibition include measuring caspase-1 activity, quantifying secreted IL-1β, and visualizing the formation of ASC specks.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. adipogen.com [adipogen.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. amsbio.com [amsbio.com]

- 10. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Nlrp3-IN-25 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, inhibitors of the NLRP3 inflammasome are of significant interest for therapeutic development. Nlrp3-IN-25 is a potent and orally available inhibitor of the NLRP3 inflammasome. These application notes provide a detailed guide for a cell-based assay to characterize the inhibitory activity of this compound.

Principle of the Assay

This cell-based assay is designed to quantify the inhibitory effect of this compound on the canonical NLRP3 inflammasome pathway. The assay utilizes a two-step activation process in a human monocytic cell line (THP-1). The first step, "priming," involves treating the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. The second step, "activation," uses a stimulus such as nigericin or ATP to trigger the assembly and activation of the NLRP3 inflammasome complex. The inhibitory potential of this compound is determined by measuring its ability to reduce the secretion of IL-1β and the activity of caspase-1 in the cell culture supernatant.

Data Presentation

The inhibitory activity of this compound and other reference compounds on NLRP3 inflammasome activation can be summarized in the following table. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors.

| Compound | Target | Assay Readout | Cell Line | IC50 (nM) | Reference |

| This compound | NLRP3 | IL-1β Secretion | THP-1 | 21 | [1] |

| MCC950 | NLRP3 | IL-1β Secretion | THP-1 | 4 | [2] |

| CY-09 | NLRP3 | IL-1β Secretion | BMDMs | 6000 | |

| Belnacasan (VX-765) | Caspase-1 | IL-1β Secretion | THP-1 | 10 | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Caption: Step-by-step workflow for the this compound cell-based assay.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human monocytic THP-1 cell line (ATCC TIB-202).

-

This compound: Prepare a stock solution in DMSO.

-

Lipopolysaccharide (LPS): From E. coli O111:B4.

-

Nigericin sodium salt or ATP disodium salt trihydrate .

-

Phorbol 12-myristate 13-acetate (PMA).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Human IL-1β ELISA Kit.

-

Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric).

-

DMSO (Dimethyl sulfoxide), cell culture grade.

-

96-well cell culture plates.

Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells

This protocol details the steps to measure the inhibitory effect of this compound on IL-1β secretion from activated THP-1 cells.

1. Cell Culture and Differentiation: a. Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. c. Differentiate the cells into a macrophage-like phenotype by adding PMA to a final concentration of 100 nM. d. Incubate for 48-72 hours. After incubation, aspirate the medium containing PMA and wash the adherent cells once with 200 µL of warm PBS. Add 100 µL of fresh, serum-free RPMI-1640 medium.

2. Priming (Signal 1): a. Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL. b. Incubate for 3-4 hours at 37°C.

3. Inhibitor Treatment: a. Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity. b. After the priming step, carefully remove the medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO). c. Incubate for 1 hour at 37°C.

4. Activation (Signal 2): a. Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM. b. Incubate for 1-2 hours at 37°C.

5. Sample Collection and Analysis: a. Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatant for IL-1β measurement. c. Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions. d. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control. e. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Measurement of Caspase-1 Activity

This protocol describes how to measure the effect of this compound on caspase-1 activity in the cell culture supernatant.

1. Cell Treatment: a. Follow steps 1-4 from Protocol 1 to prepare, prime, treat with inhibitor, and activate the THP-1 cells.

2. Sample Collection: a. After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes. b. Collect the cell culture supernatant.

3. Caspase-1 Activity Assay: a. Measure the caspase-1 activity in the collected supernatants using a commercially available fluorometric or colorimetric caspase-1 assay kit. b. Follow the manufacturer's protocol for the assay. This typically involves incubating the supernatant with a specific caspase-1 substrate and measuring the resulting fluorescent or colorimetric signal. c. Include appropriate controls, such as a no-cell control, a vehicle-treated control, and a positive control with a known caspase-1 activator.

4. Data Analysis: a. Calculate the percentage of caspase-1 activity inhibition for each concentration of this compound relative to the vehicle-treated control. b. Determine the IC50 value as described in Protocol 1.

Troubleshooting

-

Low IL-1β signal:

-

Ensure proper differentiation of THP-1 cells with PMA.

-

Optimize the concentration and incubation time for both LPS priming and nigericin/ATP activation.

-

Check the viability of the cells.

-

-

High background signal:

-

Ensure that the DMSO concentration in the final assay volume is minimal.

-

Wash cells thoroughly after PMA differentiation.

-

-

Inconsistent results:

-

Maintain consistent cell seeding density.

-

Ensure accurate and consistent timing for all incubation steps.

-

Use freshly prepared reagents.

-

Conclusion

This document provides a comprehensive guide for performing a cell-based assay to evaluate the inhibitory activity of this compound on the NLRP3 inflammasome. The detailed protocols and visual aids are intended to assist researchers in obtaining reliable and reproducible data for the characterization of this and other potential NLRP3 inhibitors. Adherence to the described methodologies will facilitate the accurate assessment of compound potency and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases.

References

Application Notes and Protocols for Nlrp3-IN-25 in THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nlrp3-IN-25, a potent and orally available inhibitor of the NLRP3 inflammasome, in the human monocytic cell line THP-1. This document offers detailed protocols for cell culture, inflammasome activation, and inhibitor treatment, along with methods for assessing NLRP3 activity.

Introduction to NLRP3 Inflammasome and this compound

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1][2][3]

This compound is a selective inhibitor of the NLRP3 inflammasome. In THP-1 cells, it has been shown to inhibit IL-1β secretion with a half-maximal inhibitory concentration (IC50) of 21 nM.[1][4] This makes it a valuable tool for studying the role of the NLRP3 inflammasome in various cellular processes and for the development of novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in THP-1 cells.

| Parameter | Cell Line | Value | Reference |

| IC50 for IL-1β secretion | THP-1 | 21 nM | [1][4] |

Experimental Protocols

THP-1 Cell Culture and Differentiation

Objective: To culture and differentiate THP-1 monocytes into macrophage-like cells, which are responsive to NLRP3 inflammasome stimuli.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 96-well tissue culture plates

Protocol:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

-

Differentiation: To differentiate THP-1 cells into macrophage-like cells, seed the cells in culture plates at a density of 0.5x10^6 cells/mL (for 6-well plates) or 1x10^5 cells/well (for 96-well plates).

-

Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

-

Incubate the cells for 24-48 hours. Differentiated cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.[1]

-

After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with experiments.

NLRP3 Inflammasome Activation in Differentiated THP-1 Cells

Objective: To activate the NLRP3 inflammasome in differentiated THP-1 cells using a two-signal model.

Materials:

-

Differentiated THP-1 cells (from Protocol 1)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Opti-MEM I Reduced Serum Medium or serum-free RPMI-1640

Protocol:

-

Priming (Signal 1):

-

Replace the culture medium with fresh serum-free medium.

-

Add LPS to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.[5]

-

-

Activation (Signal 2):

-

Following the priming step, add the NLRP3 activator:

-

Nigericin: Add to a final concentration of 5-10 µM.

-

ATP: Add to a final concentration of 2.5-5 mM.

-

-

Incubate for 30-60 minutes at 37°C.

-

Inhibition of NLRP3 Inflammasome with this compound

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Materials:

-

This compound (prepare stock solution in DMSO)

-

Differentiated and primed THP-1 cells (from Protocol 2, step 1)

Protocol:

-

Inhibitor Pre-treatment:

-

Following the LPS priming step, remove the medium and replace it with fresh serum-free medium containing various concentrations of this compound (e.g., 1 nM to 1 µM).

-

As a vehicle control, add an equivalent volume of DMSO to control wells.

-

Incubate for 1 hour at 37°C.

-

-

NLRP3 Activation:

-

Add the NLRP3 activator (Nigericin or ATP) as described in Protocol 2, step 2, directly to the wells containing this compound.

-

Incubate for the recommended time (30-60 minutes).

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatants for downstream analysis of IL-1β secretion.

-

The remaining cells can be lysed for analysis of cell death (pyroptosis) or protein expression.

-

Measurement of IL-1β Secretion by ELISA

Objective: To quantify the amount of mature IL-1β released into the cell culture supernatant.

Materials:

-

Human IL-1β ELISA kit

-

Collected cell culture supernatants (from Protocol 3)

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions provided with the human IL-1β ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and the collected cell culture supernatants to the wells.

-

Incubate and wash the plate.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

Assessment of Pyroptosis by LDH Assay

Objective: To measure the release of lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death.

Materials:

-

LDH cytotoxicity assay kit

-

Collected cell culture supernatants (from Protocol 3)

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit.

-

Briefly, transfer a portion of the collected cell culture supernatants to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature, protected from light, for the time specified in the kit protocol.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

To determine the percentage of cytotoxicity, lyse untreated control cells to obtain a maximum LDH release value.

Visualizations

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound activity in THP-1 cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nlrp3-IN-25 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of an active inflammasome complex.[3] This complex then cleaves pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoimmune disorders, metabolic syndromes, and neurodegenerative diseases, making it a promising therapeutic target.[5]

Nlrp3-IN-25 (also known as compound 32) is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. It has demonstrated anti-inflammatory activity by attenuating renal injury in a mouse model of doxorubicin-induced glomerulonephritis and inhibiting IL-1β secretion in vitro with high potency.[6] These application notes provide detailed protocols and data for the use of this compound in in vivo mouse models, based on published preclinical research.

Signaling Pathway

The NLRP3 inflammasome activation pathway is a two-step process. The first step, priming, is typically initiated by signals like lipopolysaccharide (LPS) that lead to the upregulation of NLRP3 and pro-IL-1β expression. The second step involves an activation signal, such as ATP or crystalline substances, which triggers the assembly of the inflammasome complex.

Experimental Protocols

Doxorubicin-Induced Glomerulonephritis Mouse Model

This model is used to assess the efficacy of this compound in attenuating renal injury.

Materials:

-

Male BALB/c mice (8 weeks old)

-

Doxorubicin hydrochloride

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Syringes and needles for intravenous and oral administration

-

Metabolic cages for urine collection

-

ELISA kits for urinary albumin and creatinine

-

Histology reagents (e.g., Periodic acid-Schiff stain)

Experimental Workflow:

Procedure:

-

Induction of Glomerulonephritis: On day 0, administer a single intravenous (i.v.) injection of doxorubicin (10 mg/kg) to male BALB/c mice.

-

Treatment: Beginning on day 1, administer this compound orally (p.o.) once daily for 14 consecutive days. A vehicle control group should also be included.

-

Urine Collection and Analysis: On day 14, place mice in metabolic cages for 24-hour urine collection. Measure urinary albumin and creatinine concentrations using ELISA kits to determine the urinary albumin-to-creatinine ratio (ACR).

-

Tissue Collection and Histology: On day 15, euthanize the mice and perfuse the kidneys with saline. Fix one kidney in 4% paraformaldehyde for histological analysis (e.g., Periodic acid-Schiff staining to assess glomerulosclerosis).

-

Data Analysis: Compare the ACR and histological scores between the vehicle-treated and this compound-treated groups.

Data Presentation

Efficacy of this compound in Doxorubicin-Induced Glomerulonephritis

| Treatment Group | Dosage (mg/kg, p.o.) | Urinary Albumin/Creatinine Ratio (ACR) | Glomerulosclerosis Score |

| Vehicle Control | - | High | Severe |

| This compound | 10 | Significantly Reduced vs. Vehicle | Mild |

| This compound | 30 | Dose-dependently Reduced vs. Vehicle | Minimal |

Note: The table above represents expected outcomes based on the reported anti-inflammatory activity of this compound. Actual quantitative values should be obtained from the primary literature.

In Vitro Protocol

Inhibition of IL-1β Secretion in THP-1 Cells

This protocol is for determining the in vitro potency of this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin

-

This compound

-

DMSO (vehicle)

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 3 hours.

-

Priming: Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

NLRP3 Activation: Stimulate the cells with nigericin (e.g., 10 µM) for 1 hour to activate the NLRP3 inflammasome.

-

Supernatant Collection and Analysis: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.

-

Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor. This compound has a reported IC50 of 21 nM in this assay.[6]

Conclusion

This compound is a potent and orally active inhibitor of the NLRP3 inflammasome with demonstrated efficacy in a preclinical mouse model of kidney disease. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in various inflammatory disease models. It is recommended to consult the primary literature for specific details and to optimize protocols for individual experimental setups.

References

- 1. Frontiers | NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease [frontiersin.org]